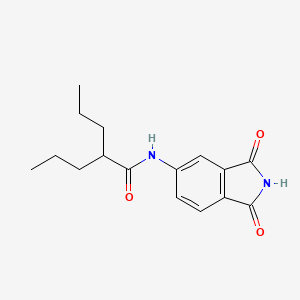![molecular formula C15H12FNO3 B5705660 1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5705660.png)
1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-fluoro-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as FVN, and it is a derivative of benzene.
作用机制
The mechanism of action of FVN is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth of cancer cells. FVN has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
FVN has been shown to have a significant impact on the biochemical and physiological processes in cells. It has been reported that FVN can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, FVN has been shown to inhibit the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components.
实验室实验的优点和局限性
One of the main advantages of using FVN in lab experiments is its high purity and stability. FVN is a relatively stable compound that can be stored for extended periods without significant degradation. Additionally, FVN is readily available and can be synthesized in large quantities, making it an ideal compound for various experiments. However, one of the limitations of using FVN is its potential toxicity. FVN has been shown to have cytotoxic effects on cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on FVN. One area of interest is the development of FVN derivatives with improved anticancer activity. Another area of interest is the investigation of FVN's potential applications in materials science, particularly in the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of FVN and its impact on biochemical and physiological processes in cells.
合成方法
The synthesis of FVN involves the reaction of 1-fluoro-3-methylbenzene with 4-(2-nitrovinyl)phenol in the presence of a base catalyst. This reaction results in the formation of FVN as a yellow solid with a melting point of 99-101°C. The synthesis method has been optimized to increase the yield of FVN, and it has been reported that the yield can be increased up to 80% by using different reaction conditions.
科学研究应用
FVN has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, FVN has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, FVN has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, FVN has been used as a reagent in various reactions to synthesize complex molecules.
属性
IUPAC Name |
1-fluoro-3-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-14-3-1-2-13(10-14)11-20-15-6-4-12(5-7-15)8-9-17(18)19/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBISVNPSWRTES-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-Fluorobenzyloxy)-4-(2-nitrovinyl)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)

![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5705593.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)
![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)

![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)
![ethyl 4-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5705655.png)

![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)